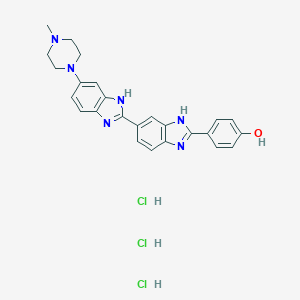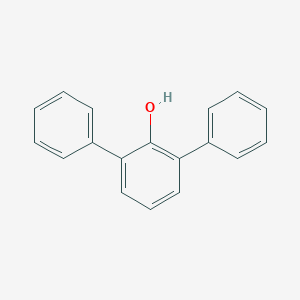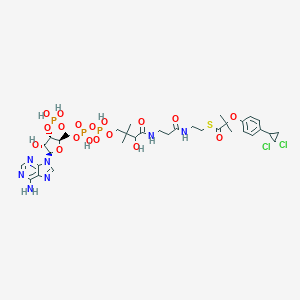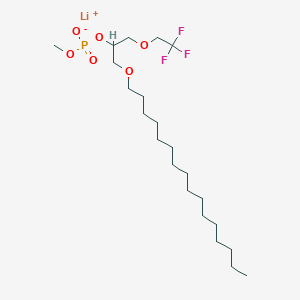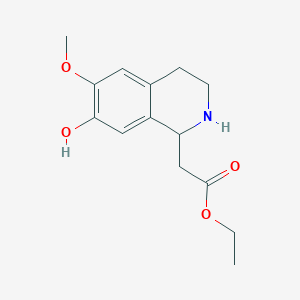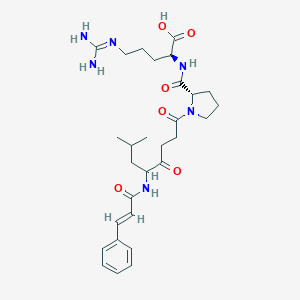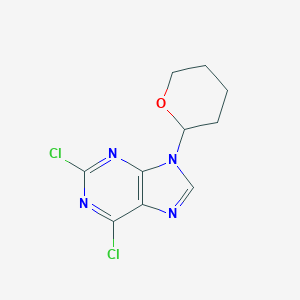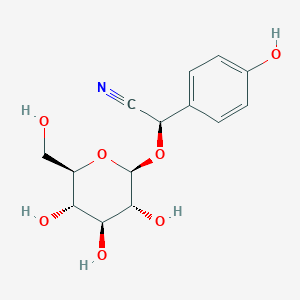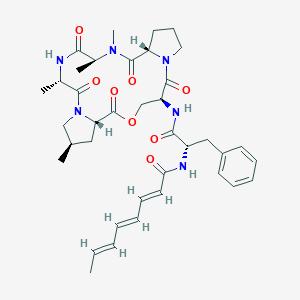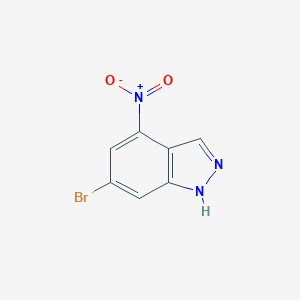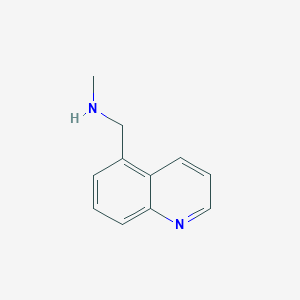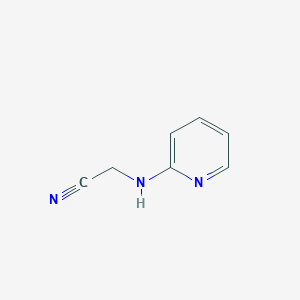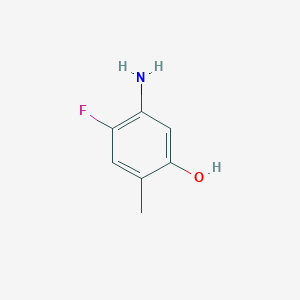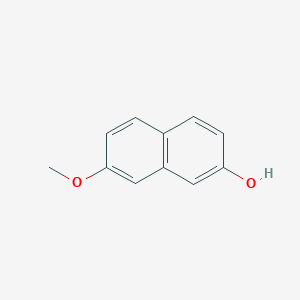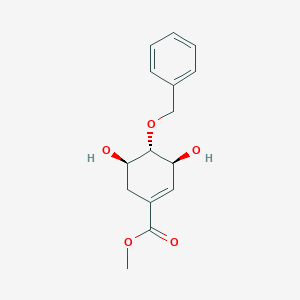
Mbesk
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mbesk is a natural compound that has been used for centuries in traditional medicine. It is derived from the bark of the Mbesk tree, which is native to certain regions of Africa. Mbesk has gained attention in recent years due to its potential therapeutic properties.
Mécanisme D'action
The mechanism of action of Mbesk is not fully understood. However, studies have shown that it may work by inhibiting certain enzymes and pathways involved in inflammation and oxidative stress. Mbesk may also activate certain cellular pathways that promote cell survival and growth.
Biochemical and Physiological Effects
Studies have shown that Mbesk has a range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are associated with a range of diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Mbesk has also been shown to promote cell survival and growth, which may have implications for the treatment of certain cancers.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Mbesk in lab experiments is that it is a natural compound, which may make it safer and more tolerable than synthetic compounds. However, one limitation is that the synthesis method can be time-consuming and costly. Additionally, the variability in the composition of Mbesk from different sources may make it difficult to standardize experiments.
Orientations Futures
There are many potential future directions for research on Mbesk. One area of interest is its potential to treat neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential to treat cancer, either alone or in combination with other therapies. Further research is also needed to elucidate the mechanism of action of Mbesk and to standardize the synthesis method.
Méthodes De Synthèse
Mbesk is extracted from the bark of the Mbesk tree. The bark is harvested and then dried and ground into a powder. The powder is then mixed with a solvent, such as ethanol, to extract the Mbesk compound. The solvent is then evaporated, leaving behind a concentrated form of Mbesk.
Applications De Recherche Scientifique
Mbesk has been the subject of numerous scientific studies. Researchers have investigated its potential therapeutic properties, including its anti-inflammatory, antioxidant, and anticancer effects. Mbesk has also been studied for its potential to treat neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propriétés
Numéro CAS |
117661-93-5 |
|---|---|
Nom du produit |
Mbesk |
Formule moléculaire |
C15H18O5 |
Poids moléculaire |
278.3 g/mol |
Nom IUPAC |
methyl (3S,4S,5R)-3,5-dihydroxy-4-phenylmethoxycyclohexene-1-carboxylate |
InChI |
InChI=1S/C15H18O5/c1-19-15(18)11-7-12(16)14(13(17)8-11)20-9-10-5-3-2-4-6-10/h2-7,12-14,16-17H,8-9H2,1H3/t12-,13+,14+/m0/s1 |
Clé InChI |
FHHTZLRWVKHZCD-BFHYXJOUSA-N |
SMILES isomérique |
COC(=O)C1=C[C@@H]([C@H]([C@@H](C1)O)OCC2=CC=CC=C2)O |
SMILES |
COC(=O)C1=CC(C(C(C1)O)OCC2=CC=CC=C2)O |
SMILES canonique |
COC(=O)C1=CC(C(C(C1)O)OCC2=CC=CC=C2)O |
Synonymes |
MBESK methyl 4-O-benzyl-3-epishikimate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



